9,10-Dihydrolysergol

Übersicht

Beschreibung

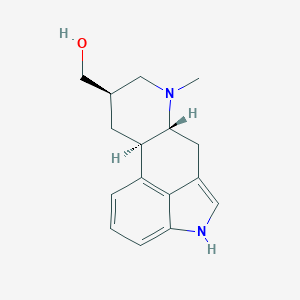

9,10-Dihydrolysergol: is an ergoline derivative with the chemical formula C16H20N2O . It is a naturally occurring clavine alkaloid and is structurally related to lysergol. This compound is known for its biological activity, particularly its interactions with serotonin receptors, making it of interest in pharmacological research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 9,10-Dihydrolysergol can be synthesized through the hydrogenation of lysergol. The process involves the reduction of the double bond in lysergol to yield this compound. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures .

Industrial Production Methods: Industrial production of this compound often involves the extraction of lysergol from natural sources, followed by its chemical reduction. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Oxidation: DMSO, TFAA, TEA

Hydrogenation: Pd/C, hydrogen gas

Major Products:

Oxidation: 9,10-Dihydrolysergic acid

Substitution: Various N-substituted derivatives

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

9,10-Dihydrolysergol has been studied for various therapeutic applications due to its potential effects on the central nervous system and vascular system. Some notable applications include:

- Migraine Treatment : Ergot alkaloids, including derivatives like this compound, are used in the treatment of migraines due to their vasoconstrictive properties. They help alleviate headache symptoms by acting on serotonin receptors .

- Cerebral Blood Flow Regulation : Research indicates that this compound may enhance cerebral blood flow, making it a candidate for treating conditions associated with poor blood circulation in the brain .

- Antitumor Activity : Some studies have suggested that compounds derived from ergot alkaloids exhibit antitumor properties by inhibiting cell proliferation in certain cancer cell lines. This area requires further investigation to establish efficacy and mechanisms .

Biochemical Properties

The biochemical properties of this compound contribute to its pharmacological effects:

- Receptor Interaction : MDL interacts with various neurotransmitter receptors, particularly serotonin receptors (5-HT), which play a crucial role in mood regulation and vascular function .

- Metabolic Pathways : Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic use. It is metabolized into several active metabolites that may also contribute to its pharmacological effects .

Analytical Methods

Accurate detection and quantification of this compound in biological samples are vital for research and clinical applications. Various analytical methods have been developed:

- High-Performance Liquid Chromatography (HPLC) : A method has been established for determining the concentration of 10α-methoxy-9,10-dihydrolysergol in human plasma using HPLC. This technique involves extracting the compound from plasma samples and separating it on a reversed-phase column with specific mobile phases .

- Mass Spectrometry : Mass spectrometry techniques are also employed to analyze the structure and purity of this compound and its metabolites. These methods provide detailed insights into the molecular weight and fragmentation patterns of the compound .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- A study published in Zeitschrift für Kristallographie detailed the crystal structure of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol, providing insights into its molecular configuration which is critical for understanding its biological activity .

- Research focusing on the interaction of MDL with serotonin receptors has demonstrated its potential as a therapeutic agent in managing migraine attacks and other vascular disorders. The findings suggest that MDL could be integrated into treatment regimens for patients with chronic migraine conditions .

Wirkmechanismus

9,10-Dihydrolysergol exerts its effects primarily through its interaction with serotonin receptors. It acts as a partial agonist at the 5-HT2A receptor, modulating serotonin signaling pathways. This interaction influences various physiological processes, including mood regulation, cognition, and vascular tone .

Vergleich Mit ähnlichen Verbindungen

Lysergol: Structurally similar but lacks the hydrogenated double bond present in 9,10-dihydrolysergol.

Elymoclavine: Another clavine alkaloid with similar biological activity but different structural features.

Dihydrolysergol-I: A closely related compound with slight variations in its chemical structure.

Uniqueness: this compound’s unique hydrogenated structure distinguishes it from other ergoline derivatives. This structural feature contributes to its specific pharmacological profile, particularly its interaction with serotonin receptors, making it a valuable compound in both research and potential therapeutic applications .

Biologische Aktivität

9,10-Dihydrolysergol is a derivative of lysergol, an ergot alkaloid known for its complex pharmacological profile. This compound has garnered attention for its potential biological activities, including effects on the central nervous system and immunomodulatory properties. Understanding its biological activity is essential for exploring its therapeutic applications and mechanisms of action.

This compound can be synthesized through various chemical pathways, often involving the reduction of lysergic acid derivatives. For instance, the synthesis involves the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to achieve high yields of the desired compound . The compound's structure allows for further modifications that can enhance its biological activity.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is rapidly absorbed and extensively metabolized. It is primarily studied as a metabolite of nicergoline, which is used clinically to treat cerebrovascular disorders. After oral administration of nicergoline, this compound is one of the main metabolites detected in plasma .

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | Low (<5%) |

| Protein Binding | >90% |

| Half-life | ~15 hours |

Central Nervous System Effects

Research has shown that this compound exhibits neuroprotective properties. In studies involving animal models, it has been observed to improve cognitive functions and behavioral outcomes in conditions mimicking dementia . The compound's action appears to be mediated through modulation of neurotransmitter systems and enhancement of cerebral blood flow.

Immunomodulatory Effects

This compound has demonstrated immunomodulatory activities, particularly in enhancing natural killer (NK) cell-mediated cytotoxicity. This effect suggests potential applications in cancer therapy and immune disorders. Studies have indicated that both this compound and its glycosylated derivatives can significantly influence immune responses .

Summary of Immunomodulatory Activity:

| Activity Type | Effect |

|---|---|

| NK Cell Activation | Enhanced cytotoxicity |

| Imm |

Eigenschaften

IUPAC Name |

[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKTZIXVYHGAES-WDBKCZKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939343 | |

| Record name | (6-Methylergolin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18051-16-6 | |

| Record name | Dihydroelymoclavine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018051166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6-Methylergolin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Dihydrolysergol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROELYMOCLAVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I39LU14H83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 9,10-Dihydrolysergol?

A1: While a comprehensive spectroscopic analysis is not provided in the provided papers, the molecular formula of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol, a derivative, is C18H24N2O3 []. Another derivative, 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL), has the molecular formula C18H24N2O2 []. These derivatives provide insights into the core structure of this compound.

Q2: Can you explain the metabolic pathway of nicergoline related to this compound?

A2: Nicergoline is rapidly metabolized to 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL). MMDL then undergoes N-demethylation to form 10α-methoxy-9,10-dihydrolysergol (MDL) [, ]. This metabolic pathway highlights the close structural relationship between nicergoline and its metabolites, including MDL, which is a derivative of this compound.

Q3: Which enzyme plays a key role in the metabolism of nicergoline to MDL?

A3: Research indicates that the cytochrome P450 enzyme CYP2D6 is significantly involved in the conversion of MMDL to MDL [, ]. This finding has implications for understanding the interindividual variability in nicergoline metabolism.

Q4: How does the debrisoquine hydroxylation polymorphism relate to nicergoline metabolism?

A4: Studies have shown a correlation between the debrisoquine hydroxylation polymorphism and nicergoline metabolism. Individuals who are poor metabolizers of debrisoquine exhibit significantly different pharmacokinetic parameters for MMDL and MDL compared to extensive metabolizers []. This suggests that genetic variations in CYP2D6 activity can influence the metabolism and potentially the efficacy of nicergoline.

Q5: What analytical methods are used to determine the concentration of this compound metabolites in biological samples?

A5: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying 10α-methoxy-9,10-dihydrolysergol (MDL) in human urine []. Researchers have developed specific methods using reversed-phase columns and UV detection for sensitive and accurate determination of MDL concentrations in urine samples []. For analyzing plasma concentrations of MMDL, a similar HPLC method coupled with mass spectrometry (MS) is utilized [].

Q6: What is the significance of studying the bioavailability of nicergoline capsules?

A6: Bioavailability studies are essential for evaluating the rate and extent to which a drug, in this case, nicergoline, reaches the systemic circulation. Researchers have investigated the relative bioavailability of domestic and imported nicergoline capsules in healthy volunteers by measuring MMDL concentrations in plasma []. These studies contribute to assessing the equivalence and consistency of different nicergoline formulations.

Q7: Can you describe the crystal structure of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol?

A7: 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol crystallizes in the orthorhombic system, specifically in the P212121 space group [, , ]. The unit cell dimensions are a = 9.868(1) Å, b = 10.877(1) Å, and c = 15.458(2) Å [, , ]. This detailed structural information provides insights into the molecular conformation and arrangement of this this compound derivative in its solid state.

Q8: How does the conformation of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol compare to that of 1-methyl-10α-methoxy-9,10-dihydrolysergol in nicergoline?

A8: The conformations of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol and the 1-methyl-10α-methoxy-9,10-dihydrolysergol moiety within nicergoline are found to be essentially similar [, ]. This structural similarity suggests potential shared pharmacological features between these compounds.

Q9: What are the hydrogen bonding patterns observed in the crystal structure of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol?

A9: Two distinct hydrogen bonds are observed in the crystal structure of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol [, ]. These hydrogen bonds, O21-H211···N6 and O18-H181···O21, contribute to the stabilization of the crystal lattice and influence the molecular packing arrangement [, ].

Q10: Are there any known methods for synthesizing 9,10-dihydrolysergic acid?

A10: Yes, 9,10-dihydrolysergic acid can be synthesized from lysergol []. This synthetic route involves a series of chemical transformations, including catalytic reduction, protection of functional groups, oxidation, and deprotection steps [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.